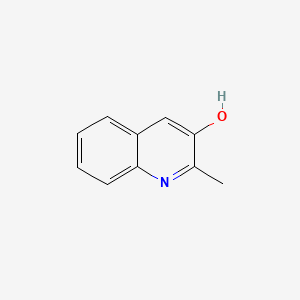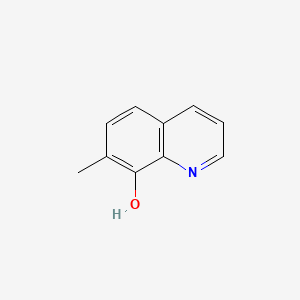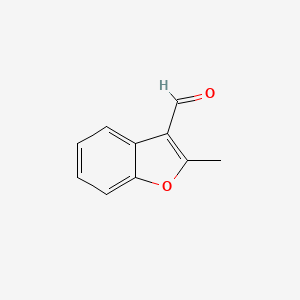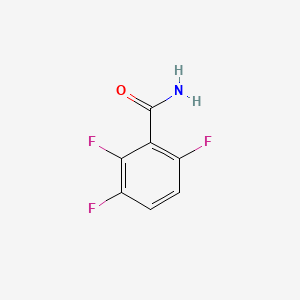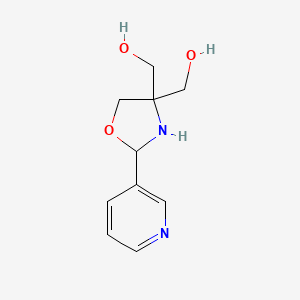
(2-(吡啶-3-基)噁唑烷-4,4-二基)二甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a pyridine ring and an oxazolidine ring
科学研究应用
Chemistry
In chemistry, (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological pathways and mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development .
Industry
In the industrial sector, (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
作用机制
Target of Action
The primary target of the compound (2-(Pyridin-3-yl)oxazolidine-4,4-diyl)dimethanol, also known as (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol, is Cerium (III) ions . Cerium is a rare earth metal element and the most abundant member of the lanthanide series .
Mode of Action
The compound interacts with Cerium (III) ions in a highly sensitive and selective manner . The geometry of the compound and its coordination of Cerium (III) was proven by using density functional theory (DFT) calculations . The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap was decreased when the compound forms a complex with Cerium (III), indicating a change in the electronic structure .
Biochemical Pathways
The compound is used as a fluorescent probe for the detection of Cerium (III) ions
Pharmacokinetics
The compound exhibits high sensitivity and selectivity towards an aqueous solution of Cerium (III) over various metal ions under biologically relevant conditions . The limit of detection (LOD) was reported as 54.0 nM . .
Result of Action
The result of the compound’s action is the formation of a complex with Cerium (III) ions, which can be detected due to the change in the fluorescent properties of the compound . This allows for high sensitivity and selectivity detection of Cerium (III) ions .
Action Environment
The compound is effective in an aqueous solution under biologically relevant conditions (100.0 mM HEPES buffer pH 7.4) . Environmental factors such as pH and the presence of other metal ions can influence the compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol typically involves the reaction of pyridine derivatives with oxazolidine intermediates. One common method involves the condensation of 2-pyridinecarboxaldehyde with an oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated pyridine derivatives, substituted oxazolidines.
相似化合物的比较
Similar Compounds
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol: Unique due to its dual ring structure.
Pyridine derivatives: Similar in having the pyridine ring but lack the oxazolidine ring.
Oxazolidine derivatives: Similar in having the oxazolidine ring but lack the pyridine ring.
Uniqueness
The uniqueness of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol lies in its combined pyridine and oxazolidine rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
[4-(hydroxymethyl)-2-pyridin-3-yl-1,3-oxazolidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-5-10(6-14)7-15-9(12-10)8-2-1-3-11-4-8/h1-4,9,12-14H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIFKGWBTWJXQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(O1)C2=CN=CC=C2)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349454 |
Source


|
| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312620-99-8 |
Source


|
| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

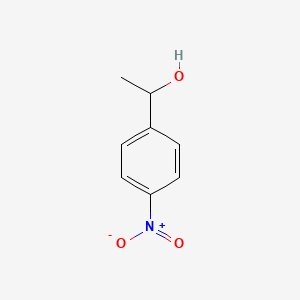
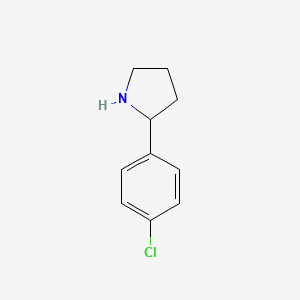
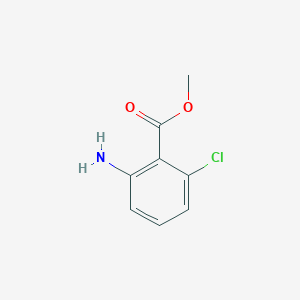
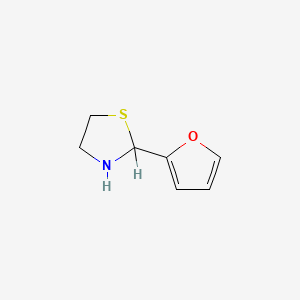
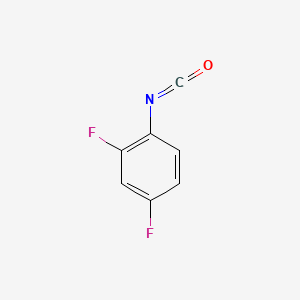
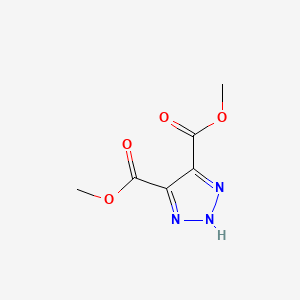
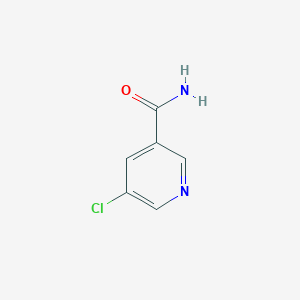
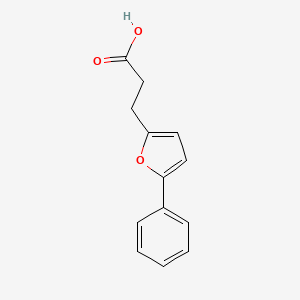
![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)
